Dipentylamine

Description

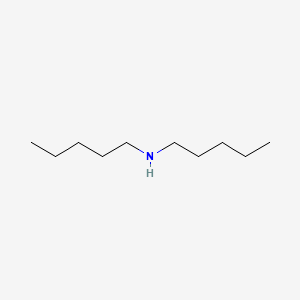

Structure

3D Structure

Properties

IUPAC Name |

N-pentylpentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N/c1-3-5-7-9-11-10-8-6-4-2/h11H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACMPVXHEARCBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N, Array | |

| Record name | DI-N-AMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DI-n-PENTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0537 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024931 | |

| Record name | Dipentylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Di-n-amylamine appears as a clear colorless liquid with an ammonia-like odor. Very slightly soluble in water. Less dense less than water. Vapors heavier than air. Difficult to ignite. Moderately toxic. Contact with liquid may cause a chemical burn. Vapors may irritate respiratory tract. Used in the manufacture of rubber, resins, and dyes., Liquid, Colorless to light yellow liquid; [ICSC] Ammoniacal or fishy odor; [CHEMINFO] Clear colorless liquid; [MSDSonline], COLOURLESS-TO-LIGHT-YELLOW LIQUID WITH PUNGENT ODOUR. | |

| Record name | DI-N-AMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Pentanamine, N-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-n-pentylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4992 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DI-n-PENTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0537 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

396 to 397 °F at 760 mmHg (NTP, 1992), 202.5 °C, 202-203 °C | |

| Record name | DI-N-AMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPENTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5864 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-n-PENTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0537 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

124 °F (NTP, 1992), 124 °F (51 °C) (CLOSED CUP), 51 °C c.c. | |

| Record name | DI-N-AMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPENTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5864 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-n-PENTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0537 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Slightly soluble (1-10 mg/ml) (NTP, 1992), Sol in acetone; very sol in alcohol; miscible with ether; slightly sol in water, Solubility in water: none | |

| Record name | DI-N-AMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPENTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5864 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-n-PENTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0537 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.7771 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7771 @ 20 °C/4 °C, Relative density (water = 1): 0.8 | |

| Record name | DI-N-AMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPENTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5864 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-n-PENTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0537 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.4 (AIR= 1), Relative vapor density (air = 1): 5.4 | |

| Record name | DIPENTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5864 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-n-PENTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0537 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.15 [mmHg], 0.153 mm HG @ 25 °C, Vapor pressure, Pa at 20 °C: 40 | |

| Record name | Di-n-pentylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4992 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIPENTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5864 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-n-PENTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0537 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS TO WATER-WHITE TO PALE-YELLOW LIQUID | |

CAS No. |

2050-92-2 | |

| Record name | DI-N-AMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dipentylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-N-pentylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipentylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pentanamine, N-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipentylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipentylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPENTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D67I8PN8UU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIPENTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5864 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-n-PENTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0537 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-47 °F (NTP, 1992), -7.85 °C, -44 °C | |

| Record name | DI-N-AMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPENTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5864 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-n-PENTYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0537 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Dipentylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipentylamine, also known as di-n-amylamine, is a secondary amine with two pentyl groups attached to a nitrogen atom. It is a colorless to pale yellow liquid with a characteristic pungent, ammonia-like odor.[1][2] This compound serves as a versatile intermediate and reagent in various industrial and laboratory settings, including in the synthesis of rubber, resins, dyes, and as a corrosion inhibitor.[1][3] Its chemical behavior is characterized by the nucleophilicity of the nitrogen atom and the hydrophobic nature of the two long alkyl chains. This guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, tailored for a technical audience.

Chemical Structure and Identifiers

This compound is a symmetrical secondary amine. The presence of the lone pair of electrons on the nitrogen atom is central to its basicity and nucleophilic character.

Table 1: Chemical Structure and Identifiers

| Identifier | Value |

| IUPAC Name | N-pentylpentan-1-amine[1] |

| CAS Number | 2050-92-2[1][2] |

| Molecular Formula | C₁₀H₂₃N[1][2] |

| SMILES | CCCCCNCCCCC[4][5] |

| InChI | InChI=1S/C10H23N/c1-3-5-7-9-11-10-8-6-4-2/h11H,3-10H2,1-2H3[6] |

| InChIKey | JACMPVXHEARCBO-UHFFFAOYSA-N[6] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.

Table 2: Physical Properties of this compound

| Property | Value |

| Molecular Weight | 157.30 g/mol [1] |

| Appearance | Colorless to light-yellow liquid with a pungent odor[1][7] |

| Boiling Point | 202-203 °C[3][7] |

| Melting Point | -44 °C[7] |

| Density | 0.777 g/cm³ at 20 °C[1][2] |

| Vapor Pressure | 40 Pa at 20 °C[7] |

| Vapor Density | 5.4 (air = 1)[7] |

| Flash Point | 51 °C (closed cup)[7] |

| Refractive Index | 1.427 at 20 °C[1][2] |

Table 3: Chemical Properties of this compound

| Property | Value |

| pKa (conjugate acid) | 11.16[1][2] |

| Solubility in water | Insoluble[7] |

| Solubility in organic solvents | Soluble in acetone and ether; miscible with alcohol[1][6] |

| XLogP3 | 3.82[2] |

Reactivity and Chemical Behavior

As a secondary amine, this compound exhibits reactivity characteristic of this functional group, primarily centered around the nucleophilic nitrogen atom.

Acid-Base Properties

This compound is a weak base. In the presence of an acid, it readily accepts a proton to form the dipentylammonium ion. Its relatively high pKa indicates that it will be predominantly in its protonated form in acidic to neutral aqueous environments.[1]

Caption: Acid-base equilibrium of this compound.

Nucleophilic Reactions: Alkylation and Acylation

The lone pair of electrons on the nitrogen atom makes this compound a good nucleophile. It can undergo alkylation with alkyl halides to form tertiary amines and can be further alkylated to form quaternary ammonium salts.[1][7] Acylation with acid chlorides or anhydrides yields the corresponding amide.[1][3]

Caption: General reactivity of this compound.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound are crucial for research and quality control. While specific documented procedures for this compound are not always publicly available, standard methodologies for liquid amines are applicable.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

-

Apparatus Setup: A small quantity of this compound (approximately 0.5-1 mL) is placed in a test tube with a stir bar. The test tube is situated in a heating block on a hot plate stirrer. A thermometer is positioned with its bulb about 1 cm above the liquid's surface.[8]

-

Heating and Reflux: The sample is gently heated and stirred. The temperature at which the liquid boils and the vapor condenses back into the liquid (reflux) is observed as a stable ring of liquid on the test tube walls.[8]

-

Measurement: The temperature at the level of the reflux ring is recorded as the boiling point.[8]

Determination of Melting Point (Capillary Method)

As this compound has a very low melting point, this procedure would be conducted at sub-ambient temperatures.

-

Sample Preparation: A small amount of frozen this compound is introduced into a capillary tube. The tube is tapped to pack the sample at the sealed end.[9][10]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled, slow heating and clear observation of the sample.[11][12]

-

Measurement: The temperature is slowly increased. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid.[9][10]

Determination of pKa (Potentiometric Titration)

The pKa is determined by titrating a solution of the amine with a standard acid and monitoring the pH.

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., water with a co-solvent due to its low solubility). The solution is made basic, and a standardized solution of a strong acid (e.g., HCl) is used as the titrant.[13]

-

Titration: The acid is added in small, precise increments. After each addition, the solution is stirred to reach equilibrium, and the pH is recorded using a calibrated pH meter.[13]

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[4][14]

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of an amyl halide with ammonia.[5]

Caption: Synthesis workflow for this compound.

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions.[2][7] It is corrosive and can cause severe skin and eye irritation.[7] Inhalation of its vapors may irritate the respiratory tract and may cause lung edema.[7] It is important to use personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area when handling this chemical.

Conclusion

This compound is a secondary amine with well-defined chemical and physical properties that make it a valuable compound in various chemical syntheses. Its reactivity is dominated by the nucleophilic nature of the nitrogen atom, leading to characteristic alkylation and acylation reactions. A thorough understanding of its properties, handling requirements, and synthesis is essential for its safe and effective use in research and development.

References

- 1. Amine - Wikipedia [en.wikipedia.org]

- 2. 12.5 Reactions of Amines – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 3. byjus.com [byjus.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. 24.7 Reactions of Amines - Organic Chemistry | OpenStax [openstax.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. dergipark.org.tr [dergipark.org.tr]

N-Pentylpentan-1-amine: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-pentylpentan-1-amine, also known as di-n-pentylamine, is a secondary amine with the chemical formula C10H23N. Its molecular structure consists of a nitrogen atom bonded to two pentyl groups. This technical guide provides an in-depth overview of the physical properties of N-pentylpentan-1-amine, offering valuable data for its application in research, chemical synthesis, and drug development. Understanding these properties is crucial for predicting its behavior in various chemical and biological systems, ensuring safe handling and storage, and for the development of analytical methods.

Core Physical Properties

The physical characteristics of N-pentylpentan-1-amine are summarized in the table below. These properties are influenced by its molecular weight, the presence of the secondary amine group capable of hydrogen bonding, and the two five-carbon alkyl chains.

| Property | Value | Unit |

| Molecular Formula | C10H23N | - |

| Molecular Weight | 157.30 | g/mol |

| Appearance | Colorless liquid | - |

| Boiling Point | 202-204 | °C |

| Melting Point | -44 | °C |

| Density | 0.777 | g/cm³ |

| Solubility in Water | Poorly soluble | - |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and other common organic solvents | - |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical properties of liquid amines like N-pentylpentan-1-amine.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of liquid, a micro-boiling point determination is a suitable method.

Apparatus:

-

Thiele tube

-

Thermometer (0-250 °C)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Mineral oil or silicone oil

-

Bunsen burner or heating mantle

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

A small amount of N-pentylpentan-1-amine (a few drops) is placed into the small test tube.

-

The capillary tube, with its sealed end uppermost, is placed into the test tube containing the amine.

-

The test tube is attached to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

The Thiele tube is filled with mineral oil to a level just above the side arm.

-

The thermometer and test tube assembly are immersed in the oil in the Thiele tube.

-

The side arm of the Thiele tube is gently heated. This design promotes convection currents, ensuring uniform heating of the oil bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[1][2][3]

Determination of Melting Point

Since N-pentylpentan-1-amine is a liquid at room temperature, its melting point is determined by cooling the substance until it solidifies and then recording the temperature at which it melts upon gentle warming.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp) or Thiele tube setup

-

Capillary tubes (sealed at one end)

-

Cooling bath (e.g., ice-salt mixture or dry ice-acetone)

-

Thermometer

Procedure:

-

A sample of N-pentylpentan-1-amine is introduced into a capillary tube.

-

The capillary tube is placed in a cooling bath to freeze the sample.

-

The frozen sample in the capillary tube is then placed in a melting point apparatus.

-

The apparatus is heated slowly, at a rate of 1-2 °C per minute, near the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow.[4][5][6][7][8]

Determination of Density using a Pycnometer

A pycnometer is a flask with a specific, accurately known volume, used to determine the density of a liquid with high precision.[9][10][11][12][13]

Apparatus:

-

Pycnometer (e.g., 10 mL or 25 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Water bath

Procedure:

-

The clean, dry pycnometer is accurately weighed on the analytical balance (m_pycnometer).

-

The pycnometer is filled with distilled water of a known temperature and weighed again (m_pycnometer+water). The temperature of the water is recorded.

-

The weight of the water is calculated (m_water = m_pycnometer+water - m_pycnometer).

-

The volume of the pycnometer at that temperature is calculated using the known density of water at that temperature (V_pycnometer = m_water / ρ_water).

-

The pycnometer is emptied, dried thoroughly, and then filled with N-pentylpentan-1-amine at the same temperature.

-

The pycnometer filled with the amine is weighed (m_pycnometer+amine).

-

The weight of the amine is calculated (m_amine = m_pycnometer+amine - m_pycnometer).

-

The density of the N-pentylpentan-1-amine is then calculated using the formula: ρ_amine = m_amine / V_pycnometer.[9][10][11][12][13]

Determination of Solubility

The solubility of N-pentylpentan-1-amine in water and organic solvents can be determined qualitatively.

Apparatus:

-

Test tubes

-

Pipettes or droppers

-

Vortex mixer (optional)

Procedure for Water Solubility:

-

Approximately 1 mL of distilled water is placed in a test tube.

-

A few drops of N-pentylpentan-1-amine are added to the test tube.

-

The test tube is shaken vigorously for about 30 seconds.

-

The mixture is allowed to stand and observed. If a single clear phase is present, the amine is soluble. If two distinct layers form or the solution is cloudy, the amine is considered poorly soluble or insoluble.[14][15][16]

Procedure for Organic Solvent Solubility:

-

The same procedure as for water solubility is followed, but with the respective organic solvent (e.g., ethanol, diethyl ether, hexane) instead of water.

-

Observations on the miscibility of the amine with the solvent are recorded.[14][15][16]

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical sequence of experiments for the comprehensive characterization of the physical properties of N-pentylpentan-1-amine.

Caption: Workflow for determining the physical properties of N-pentylpentan-1-amine.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of N-pentylpentan-1-amine.

-

Infrared (IR) Spectroscopy: As a secondary amine, N-pentylpentan-1-amine is expected to show a characteristic N-H stretching absorption in the region of 3300-3500 cm⁻¹. This band is typically weaker and sharper than the O-H stretch of alcohols. The C-N stretching vibration for aliphatic amines is observed in the 1250-1020 cm⁻¹ region.[17][18][19][20][21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The N-H proton signal for secondary amines can appear over a broad range and is often a broad singlet. Protons on the carbons adjacent to the nitrogen (α-protons) will be deshielded and appear at a lower field (higher ppm) than other alkyl protons. The signals for the pentyl chains will show characteristic splitting patterns.

-

¹³C NMR: The carbon atoms bonded to the nitrogen will be deshielded and appear at a lower field compared to the other carbon atoms in the pentyl chains.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of N-pentylpentan-1-amine (157.30 g/mol ). Characteristic fragmentation patterns for secondary amines, such as alpha-cleavage, would be expected, providing further structural confirmation.

Conclusion

This technical guide has provided a comprehensive overview of the key physical properties of N-pentylpentan-1-amine, along with detailed experimental protocols for their determination. The presented data and methodologies are intended to serve as a valuable resource for scientists and researchers, facilitating the safe and effective use of this compound in various scientific and industrial applications. The logical workflow and spectroscopic information further aid in the systematic characterization of this and similar aliphatic amines.

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. byjus.com [byjus.com]

- 7. pennwest.edu [pennwest.edu]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. fpharm.uniba.sk [fpharm.uniba.sk]

- 10. fpharm.uniba.sk [fpharm.uniba.sk]

- 11. scribd.com [scribd.com]

- 12. scientificlabs.co.uk [scientificlabs.co.uk]

- 13. scribd.com [scribd.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. scribd.com [scribd.com]

- 16. chem.ucalgary.ca [chem.ucalgary.ca]

- 17. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 18. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. orgchemboulder.com [orgchemboulder.com]

- 21. spectroscopyonline.com [spectroscopyonline.com]

Dipentylamine: A Technical Guide for Researchers

CAS Number: 2050-92-2

Molecular Formula: C₁₀H₂₃N

This technical guide provides an in-depth overview of dipentylamine, also known as di-n-amylamine, tailored for researchers, scientists, and professionals in drug development. It covers its chemical and physical properties, synthesis, analytical methods, applications, and safety information.

Core Chemical and Physical Properties

This compound is a secondary aliphatic amine characterized by two pentyl groups attached to a nitrogen atom. It is a colorless to pale yellow liquid with a distinct ammonia-like odor.[1][2] Due to its long alkyl chains, it has limited solubility in water but is soluble in organic solvents.[2]

| Property | Value | Source |

| Molecular Weight | 157.30 g/mol | [3][4] |

| CAS Number | 2050-92-2 | [3][4] |

| Appearance | Colorless to light yellow liquid with a pungent, ammonia-like odor | [1] |

| Boiling Point | 202-204 °C | [1] |

| Melting Point | -44 °C | [1] |

| Flash Point | 62 °C (143.6 °F) | [1] |

| Density | 0.777 g/mL at 25 °C | [1] |

| Solubility | Very slightly soluble in water; soluble in organic solvents | [1][2] |

| Vapor Pressure | 0.3 mmHg at 20 °C | [1] |

| pKa | 11.16 | [1] |

Synthesis and Purification

The industrial synthesis of this compound is typically achieved through the reaction of amyl chloride with ammonia.[1] Another manufacturing route involves the reduction of pentanenitrile or the reaction of pentanol with ammonia over a catalyst at elevated temperature and pressure.

Representative Experimental Protocol for Synthesis

Materials:

-

Pentanal

-

Pentylamine

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of pentanal (1.0 equivalent) in 1,2-dichloroethane, add pentylamine (1.0 equivalent).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Caption: General workflow for the synthesis and purification of this compound.

Analytical Methodologies

The analysis of this compound can be performed using gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). Due to the lack of a strong chromophore, pre-column derivatization is often employed for HPLC analysis to enhance UV detection or enable fluorescence detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the analysis of volatile amines like this compound.

Representative Experimental Protocol:

-

Instrumentation: A standard GC-MS system.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium or hydrogen.[5]

-

Injection: Split or splitless injection.

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C).

-

MS Detection: Electron ionization (EI) source with a quadrupole mass analyzer, scanning a mass range of m/z 35-300.

High-Performance Liquid Chromatography (HPLC)

For HPLC analysis, derivatization is typically required. Reagents like dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), or 4-chloro-7-nitrobenzofurazan (NBD-Cl) can be used to create a derivative with a strong chromophore or fluorophore.[6][7]

Representative Experimental Protocol for HPLC with Pre-column Derivatization:

-

Sample Preparation: Dissolve the sample containing this compound in a suitable solvent (e.g., acetonitrile).

-

Derivatization: Add a derivatizing agent (e.g., FMOC-Cl) and a base (e.g., sodium bicarbonate buffer) to the sample solution. Allow the reaction to proceed at room temperature or with gentle heating.

-

Quenching: Stop the reaction by adding an acid (e.g., HCl).

-

Analysis:

-

Instrumentation: An HPLC system with a UV or fluorescence detector.

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: Monitor the appropriate wavelength for the chosen derivative.

-

Caption: Decision tree for the analysis of this compound.

Applications in Research and Industry

This compound has several industrial and research applications:

-

Corrosion Inhibitor: It is used to protect metals from corrosion, particularly in acidic environments.[1] The mechanism of inhibition often involves the adsorption of the amine onto the metal surface, forming a protective film.

-

Chemical Intermediate: It serves as a precursor in the synthesis of other chemicals, including rubber accelerators and surfactants.[2]

-

Solvent: Due to its chemical properties, it can be used as a solvent for oils and resins.[1]

-

Biocidal and Repellent Properties: Studies have investigated its potential as an antifouling biocide and as a cockroach repellent.[2][3]

Biological Activity and Toxicology

The biological activity of this compound is not extensively studied in the context of drug development. Like other secondary amines, it can react with nitrites under acidic conditions, such as those found in the stomach, to form N-nitrosamines, which are a class of compounds known to be carcinogenic.[1]

Toxicological Data:

| Metric | Value | Species | Route | Source |

| LD50 | 270 mg/kg | Rat | Oral | [1] |

| LD50 | 350 mg/kg | Rabbit | Dermal | [1] |

This compound is considered toxic if inhaled, ingested, or absorbed through the skin.[1] It is corrosive and can cause severe skin and eye burns.[1] Inhalation may cause respiratory tract irritation and lung edema.[1]

Safety and Handling

Due to its hazardous nature, appropriate safety precautions must be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective clothing, and eye/face protection.[1]

-

Ventilation: Use in a well-ventilated area or with local exhaust ventilation to minimize inhalation of vapors.[1]

-

Fire Safety: It is a flammable liquid. Keep away from open flames, sparks, and sources of ignition. Use a closed system and explosion-proof electrical equipment above its flash point.[1]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as acids and oxidizing agents. Keep containers tightly closed.[1]

Proposed Degradation Pathway

In the environment, this compound is expected to be degraded in the atmosphere by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of about 4 hours.[1]

Caption: Proposed atmospheric degradation pathway for this compound.

References

- 1. echemi.com [echemi.com]

- 2. CAS 2050-92-2: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C10H23N | CID 16316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Synthesis of High-Purity Dipentylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis routes for producing high-purity dipentylamine. It is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the chemical principles, experimental methodologies, and purification strategies involved in the preparation of this important secondary amine.

Introduction

This compound, also known as di-n-pentylamine, is a secondary amine with the chemical formula (C₅H₁₁)₂NH. It finds application as a corrosion inhibitor, a flotation agent, and as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The production of high-purity this compound is crucial for these applications to avoid unwanted side reactions and ensure product quality and consistency. This guide details the most common and effective synthesis routes, purification techniques, and analytical methods for achieving high-purity this compound.

Primary Synthesis Routes

There are three primary industrial and laboratory-scale synthesis routes for the production of this compound:

-

Catalytic Amination of Pentanol: The reaction of pentanol with ammonia over a heterogeneous catalyst at elevated temperature and pressure.

-

Reductive Amination of Pentanal: The reaction of pentanal with an amine (typically pentylamine or ammonia) in the presence of a reducing agent.

-

Alkylation of Ammonia with Amyl Halide: The reaction of an amyl halide (e.g., amyl chloride) with ammonia.

Each of these routes has its advantages and disadvantages concerning yield, purity, cost, and environmental impact.

Catalytic Amination of Pentanol

This method involves the direct reaction of 1-pentanol with ammonia in the presence of a dehydration catalyst, typically alumina or a mixed oxide catalyst, at high temperatures and pressures. The reaction proceeds through the formation of an intermediate pentylamine, which then reacts with another molecule of pentanol to form this compound.

Reaction Scheme

C₅H₁₁OH + NH₃ → C₅H₁₁NH₂ + H₂O C₅H₁₁OH + C₅H₁₁NH₂ → (C₅H₁₁)₂NH + H₂O

Experimental Protocol (Generalized)

-

Catalyst Preparation: A packed-bed reactor is filled with a suitable amination catalyst, such as alumina (Al₂O₃) or a copper-cobalt catalyst on a support.

-

Reaction Setup: 1-Pentanol and liquid ammonia are fed into a preheater and vaporizer. The gaseous mixture is then passed through the packed-bed reactor.

-

Reaction Conditions: The reactor is maintained at a temperature of 150-250°C and a pressure of 10-20 atm. The molar ratio of ammonia to pentanol is typically kept high to favor the formation of the primary amine initially and to suppress the formation of the tertiary amine.

-

Product Collection: The reaction mixture exiting the reactor is cooled and condensed. The liquid product is then collected for purification.

-

Purification: The crude product, which contains unreacted pentanol, pentylamine, this compound, tripentylamine, and water, is subjected to fractional distillation to isolate the high-purity this compound.

Potential Impurities

The primary impurities in this process are unreacted 1-pentanol, the primary amine (pentylamine), and the tertiary amine (tripentylamine). Water is also a significant byproduct.

Reductive Amination of Pentanal

Reductive amination is a versatile method for forming amines from carbonyl compounds. To synthesize this compound, pentanal can be reacted with pentylamine in the presence of a reducing agent. Alternatively, pentanal can be reacted with ammonia, which will first form pentylamine in situ, followed by a second reductive amination step to yield this compound.

Reaction Scheme

Route A: Pentanal and Pentylamine C₄H₉CHO + C₅H₁₁NH₂ + [H] → (C₅H₁₁)₂NH + H₂O

Route B: Pentanal and Ammonia C₄H₉CHO + NH₃ + [H] → C₅H₁₁NH₂ + H₂O C₄H₉CHO + C₅H₁₁NH₂ + [H] → (C₅H₁₁)₂NH + H₂O

Experimental Protocol (Generalized)

-

Reaction Setup: A reaction vessel is charged with pentanal, the aminating agent (pentylamine or a solution of ammonia), and a suitable solvent (e.g., methanol, ethanol).

-

Iminium Ion Formation: The mixture is stirred, often with the addition of a mild acid catalyst (e.g., acetic acid), to facilitate the formation of the iminium ion intermediate.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂ over a metal catalyst like Pd/C or Raney Nickel), is introduced to the reaction mixture. The temperature is typically maintained between 0°C and 50°C.

-

Quenching and Workup: After the reaction is complete, it is quenched by the addition of water or a dilute acid. The organic layer is separated, washed, and dried.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude this compound is purified by fractional distillation.

Potential Impurities

Impurities can include unreacted pentanal and pentylamine, as well as byproducts from side reactions such as the aldol condensation of pentanal. If ammonia is used as the starting material, both pentylamine and tripentylamine can be present in the crude product.

Alkylation of Ammonia with Amyl Halide

This classical method involves the nucleophilic substitution of a halogen on an amyl halide (e.g., 1-chloropentane) by ammonia. A significant drawback of this method is the formation of a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium salt, due to the increasing nucleophilicity of the product amines.

Reaction Scheme

C₅H₁₁Cl + NH₃ → C₅H₁₁NH₃⁺Cl⁻ C₅H₁₁NH₃⁺Cl⁻ + NH₃ ⇌ C₅H₁₁NH₂ + NH₄⁺Cl⁻ C₅H₁₁NH₂ + C₅H₁₁Cl → (C₅H₁₁)₂NH₂⁺Cl⁻ (C₅H₁₁)₂NH₂⁺Cl⁻ + NH₃ ⇌ (C₅H₁₁)₂NH + NH₄⁺Cl⁻ (C₅H₁₁)₂NH + C₅H₁₁Cl → (C₅H₁₁)₃NH⁺Cl⁻ (C₅H₁₁)₃NH⁺Cl⁻ + NH₃ ⇌ (C₅H₁₁)₃N + NH₄⁺Cl⁻ (C₅H₁₁)₃N + C₅H₁₁Cl → (C₅H₁₁)₄N⁺Cl⁻

Experimental Protocol (Generalized)

-

Reaction Setup: A pressure vessel is charged with a solution of ammonia in an alcohol solvent (e.g., ethanol).

-

Addition of Amyl Halide: 1-Chloropentane is added to the ammonia solution. The reaction is typically carried out at an elevated temperature (100-150°C) and pressure. A large excess of ammonia is used to favor the formation of the primary amine, which can then be used to produce the secondary amine in a subsequent step or separated from the mixture.

-

Workup: After cooling, the reaction mixture is treated with a strong base (e.g., NaOH) to liberate the free amines.

-

Extraction and Purification: The amines are extracted into an organic solvent, and the solvent is removed. The resulting mixture of amines is then carefully separated by fractional distillation.

Potential Impurities

The main impurities are pentylamine, tripentylamine, and the tetra-alkylammonium salt. Unreacted amyl halide may also be present.

Data Presentation

The following tables summarize the typical yields and purity levels associated with each synthesis route, although specific values can vary significantly based on the reaction conditions and purification efficiency.

| Synthesis Route | Typical Yield (%) | Typical Purity (%) | Key Advantages | Key Disadvantages |

| Catalytic Amination of Pentanol | 60 - 80 | > 99 | Continuous process, uses readily available starting materials. | Requires high temperature and pressure, catalyst deactivation. |

| Reductive Amination of Pentanal | 70 - 90 | > 99.5 | High selectivity, milder reaction conditions. | Requires a stoichiometric reducing agent or catalytic hydrogenation setup. |

| Alkylation of Ammonia with Amyl Halide | 40 - 60 (for this compound) | > 98 | Simple procedure. | Poor selectivity leading to a mixture of products, difficult separation. |

Purification and Analysis

High-purity this compound is typically obtained through fractional distillation under reduced pressure to prevent decomposition. The efficiency of the separation depends on the difference in boiling points of the components in the crude mixture.

Analytical Methods for Purity Assessment:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for determining the purity of this compound and identifying any volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative analysis.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used for functional group identification and to confirm the presence of the N-H bond.

Visualizations

Synthesis Route Overview

Caption: Overview of the primary synthesis routes to this compound.

Reductive Amination Workflow

An In-depth Technical Guide to the Safety Data Sheet (SDS) for Dipentylamine

Introduction

Dipentylamine, also known as di-n-amylamine, is a secondary amine utilized as a solvent, a corrosion inhibitor, a flotation reagent, and as an intermediate in the synthesis of various chemicals, including dyes and rubber accelerators.[1][2] Given its chemical properties and potential hazards, a thorough understanding of its Safety Data Sheet (SDS) is critical for researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal. This guide provides a detailed technical overview of the core safety and property data for this compound, presented for a scientific audience.

Physical and Chemical Properties

This compound is a colorless to light-yellow liquid characterized by a pungent, ammonia-like odor.[1][3][4] It is very slightly soluble in water but soluble in many organic solvents.[1][2] The quantitative physical and chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₂₃N[5] |

| Molar Mass | 157.30 g/mol [1][5] |

| Appearance | Colorless to light-yellow liquid with a pungent odor[1][3][4][6] |

| Density | 0.767 - 0.777 g/cm³ at 20-25 °C[5][6] |

| Melting Point | -44 °C to -7.85 °C[5][6] |

| Boiling Point | 202 - 203 °C[5][6] |

| Flash Point | 51 °C to 69.4 °C (closed cup)[3][5][6] |

| Vapor Pressure | 0.3 mm Hg at 20 °C[5][6] |

| Vapor Density | ~5.4 (Air = 1)[1][5][6] |

| Water Solubility | Slightly soluble (0.1-1 g/100 mL)[5][6] |

| pKa (conjugate acid) | 11.16[1][6] |

Toxicological Information

This compound is classified as toxic and corrosive.[3][5] Exposure can occur via inhalation, skin contact, and ingestion.[1][3] The substance can cause severe chemical burns to the skin and eyes and is irritating to the respiratory tract.[3][6]

Quantitative Toxicity Data

| Metric | Value | Species |

| LD50 (Oral) | 270 mg/kg[5] | Rat |

| LCLo (Inhalation) | 63 ppm / 4 hours[1] | Rat |

Health Effects by Exposure Route

| Exposure Route | Symptoms |

| Inhalation | Burning sensation, cough, headache, nausea, shortness of breath, sore throat.[1][3] Symptoms, including lung edema, may be delayed.[1][3] |

| Skin Contact | Causes redness and serious chemical burns.[1][3] Classified as toxic in contact with skin.[5] |

| Eye Contact | Causes redness, blurred vision, and severe deep burns.[1][3] |

| Ingestion | Can result in shock or collapse.[1][3] Classified as toxic if swallowed.[5] |

Hazard Identification and Firefighting

This compound is a flammable liquid and vapor.[6] Above 51°C, its vapors can form explosive mixtures with air.[3][4] In case of fire, it may produce irritating and toxic gases, including nitrogen oxides.[3][4]

| Hazard | Data |

| UN Number | 2841[1][3] |

| Hazard Class | 3 (Flammable Liquid)[5] |

| Packing Group | III[3][5] |

| Incompatible Materials | Strong oxidants, acids, acid chlorides, acid anhydrides, mercury.[3][4] It also attacks plastics and various metals like copper, aluminum, and zinc.[3][4] |

Firefighting Measures:

-

Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[1][3][6]

-

Procedures: Firefighters should approach from upwind to avoid hazardous vapors.[6] Use water spray to keep fire-exposed containers cool.[1][6] If a leak or spill has not ignited, water spray can be used to disperse vapors.[6]

Experimental Protocols & Methodologies

The Safety Data Sheets used as sources for this guide summarize the results of toxicological and physical hazard testing but do not provide detailed experimental protocols. However, the data presented are typically obtained through standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD) or ASTM International.

-

Acute Toxicity (LD50/LC50): Data such as the oral LD50 are generally determined through studies following OECD Test Guidelines (e.g., TG 420, 423, or 425), which involve administering the substance to animal models to determine the dose that is lethal to 50% of the test population.

-

Flash Point: This is determined using standardized equipment and methods, such as the Pensky-Martens Closed Cup tester (ASTM D93) or Tag Closed Cup tester (ASTM D56), which measure the lowest temperature at which vapors will ignite with a spark.

-

Skin and Eye Irritation/Corrosion: These effects are assessed using protocols outlined in OECD Test Guidelines 404 (Acute Dermal Irritation/Corrosion) and 405 (Acute Eye Irritation/Corrosion), which may involve in vivo or in vitro testing.

Accidental Release and Handling Workflow

Safe handling and a clear emergency response plan are paramount. This involves proper storage, use of personal protective equipment (PPE), and a defined procedure for accidental releases.

Handling and Storage:

-

Store in a cool, dry, fireproof, and well-ventilated area.[3][6]

-

Store separately from incompatible materials and food and feedstuffs.[3][6]

-

Wear appropriate PPE, including protective gloves, clothing, and eye/face protection.[3][6]

Accidental Spill Response Workflow

The following diagram illustrates a logical workflow for responding to an accidental spill of this compound, based on emergency procedures outlined in safety documentation.[3][6][9]

Caption: Workflow for safe response to an accidental this compound spill.

References

- 1. This compound | C10H23N | CID 16316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 2050-92-2: this compound | CymitQuimica [cymitquimica.com]

- 3. ICSC 0537 - DI-n-PENTYLAMINE [chemicalsafety.ilo.org]

- 4. ICSC 0537 - DI-n-PENTYLAMINE [inchem.org]

- 5. chembk.com [chembk.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. DI-N-AMYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Solubility of Dipentylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dipentylamine in various organic solvents. This compound, a secondary amine, possesses a molecular structure that dictates its behavior in different solvent environments. An understanding of its solubility is critical for a wide range of applications, including chemical synthesis, purification, formulation development, and drug delivery systems. This document consolidates available solubility data, provides a detailed experimental protocol for its determination, and presents a logical workflow to guide laboratory practices.

Physicochemical Properties of this compound

This compound, also known as di-n-amylamine, is a colorless to pale yellow liquid with a characteristic amine-like odor.[1] Its key physicochemical properties are summarized in Table 1, providing essential context for its solubility behavior. The presence of two five-carbon alkyl chains contributes significantly to its nonpolar character, while the secondary amine group introduces a degree of polarity and the capacity for hydrogen bonding.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₃N | [2][3] |

| Molecular Weight | 157.30 g/mol | [3] |

| Boiling Point | 202-203 °C | [2] |

| Melting Point | -44 °C | [2] |

| Density | 0.767 g/mL at 25 °C | [2] |

| Water Solubility | Slightly soluble (0.1-1 g/100 mL) | [2][4] |

| pKa | 11.25 ± 0.19 (Predicted) | [2] |

Solubility of this compound in Organic Solvents

The solubility of this compound is governed by the principle of "like dissolves like." Due to its predominantly nonpolar structure, it exhibits good solubility in a wide range of organic solvents. While precise quantitative data across various temperatures is not extensively available in the public domain, a summary of its known and predicted solubility is presented in Table 2. This table is compiled from various sources and includes qualitative descriptions where exact numerical values are unavailable. It is important to note that solubility is temperature-dependent, generally increasing with a rise in temperature.

Table 2: Solubility of this compound in Various Organic Solvents

| Solvent | Solvent Type | Qualitative Solubility | Quantitative Solubility (at 20-25 °C) | Reference |

| Ethanol | Polar Protic | Very Soluble | Data not available | [3] |

| Methanol | Polar Protic | Soluble | Data not available | [3] |

| Acetone | Polar Aprotic | Soluble | Data not available | [3] |

| Diethyl Ether | Nonpolar | Miscible | Data not available | [3] |

| Chloroform | Nonpolar | Soluble | Data not available | [5] |

| Toluene | Nonpolar | Miscible (Predicted) | Data not available | [6] |

| n-Hexane | Nonpolar | Miscible (Predicted) | Data not available | [7] |

| Water | Polar Protic | Slightly Soluble | 0.1 - 1 g/100 mL | [2][4] |

Note: "Miscible" indicates that the substances are soluble in each other in all proportions. Predicted solubilities are based on the chemical structure of this compound and the properties of the respective solvents.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of this compound solubility in an organic solvent, based on the isothermal shake-flask method, a widely accepted technique for generating reliable solubility data.[8]

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic shaker bath or incubator capable of maintaining a constant temperature (± 0.5 °C)

-

Calibrated positive displacement pipettes or microsyringes

-

Vials with polytetrafluoroethylene (PTFE)-lined screw caps

-

Syringe filters (0.45 µm, compatible with the solvent and analyte)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument for quantification

-

Volumetric flasks and appropriate glassware for standard preparation

2. Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the chosen organic solvent, covering a range of concentrations expected for the solubility measurement.

-

These standards will be used to create a calibration curve for the analytical quantification of this compound.

3. Experimental Procedure:

-

Sample Preparation: Add a known volume or weight of the organic solvent to several vials.

-

Addition of Solute: To each vial, add an excess amount of this compound. The goal is to create a saturated solution with undissolved this compound remaining.

-

Equilibration: Securely cap the vials and place them in the thermostatic shaker bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation to ensure saturation is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration in the solvent phase remains constant.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for at least 24 hours to allow for the complete separation of the liquid and undissolved phases.

-

Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a pipette or syringe. It is crucial to avoid disturbing the undissolved layer.

-

Filtration: Immediately filter the collected sample through a 0.45 µm syringe filter into a clean vial to remove any suspended microparticles.

-

Analysis: Accurately dilute the filtered saturated solution with the organic solvent to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample using a validated GC-FID method to determine the concentration of this compound.

-

Data Calculation: Calculate the solubility of this compound in the organic solvent at the specified temperature using the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

4. Quality Control:

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Run a blank sample containing only the organic solvent to check for any interfering peaks in the analytical measurement.

-

Verify the calibration of the analytical instrument before and after the sample analysis.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the experimental determination of this compound solubility and a conceptual representation of the solubility principle.

Caption: Workflow for the experimental determination of this compound solubility.

Caption: Conceptual diagram of this compound's high solubility in organic solvents.

References

- 1. filab.fr [filab.fr]

- 2. chembk.com [chembk.com]

- 3. This compound | C10H23N | CID 16316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diamylamine | 2050-92-2 [amp.chemicalbook.com]

- 5. diethylamine hydrochloride [chemister.ru]

- 6. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Hexane | C6H14 | CID 8058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lup.lub.lu.se [lup.lub.lu.se]

Dipentylamine boiling point and vapor pressure

An In-depth Technical Guide to the Physicochemical Properties of Dipentylamine

This technical guide provides a comprehensive overview of the boiling point and vapor pressure of this compound, targeting researchers, scientists, and professionals in drug development. It includes key physical data, detailed experimental methodologies for determining these properties, and a visual representation of the general experimental workflow.

Physicochemical Data of this compound